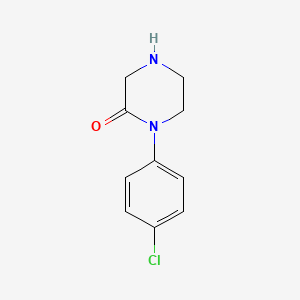

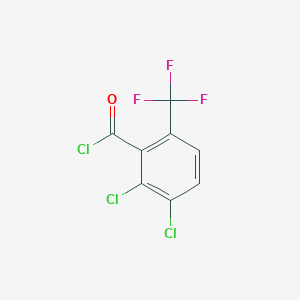

![molecular formula C11H12N2O3S B1356244 Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 667435-71-4](/img/structure/B1356244.png)

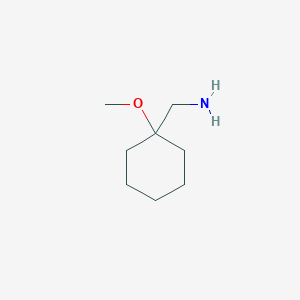

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate” (MCAETC) is a chemical compound that belongs to the class of thiophene derivatives. It has a CAS Number of 667435-71-4 and a molecular weight of 252.29 . The IUPAC name for this compound is methyl 2-[(cyanoacetyl)amino]-5-ethyl-3-thiophenecarboxylate .

Molecular Structure Analysis

The InChI code for MCAETC is 1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

MCAETC has a molecular weight of 252.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación

Fluorescence Properties

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate, a derivative of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has been studied for its fluorescence properties. The compound, synthesized using acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, displayed novel fluorescence characteristics (Guo Pusheng, 2009).

Antimicrobial Applications

Research has shown that derivatives of 2-aminothiophene-3-carboxylates, including the methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate, exhibit promising antimicrobial activities. This was demonstrated in a study where various substituted thiophenes were synthesized and their antimicrobial efficacy evaluated (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).

Catalysis and Synthesis Techniques

The compound has been used in studies exploring phase transfer catalysis techniques. These studies focus on the synthesis of amino-thiophene-carboxylates, including methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, using eco-friendly techniques (R. D. Shah, 2011).

Biological Activity

Studies have explored the biological activity of thiophene derivatives. For instance, ethyl 2-amino-5-ethylthiophene-3-carboxylate was used to synthesize novel compounds that showed significant inhibitory activities against certain plants at specific dosages (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).

Dye Synthesis

The compound's derivatives have been used in the synthesis of dyes, particularly in the textile industry. For instance, specific aminothiophene derivatives were synthesized and used to create monoazo disperse dyes, exhibiting good fastness properties on polyester fabric (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQDACKKEQFRKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)